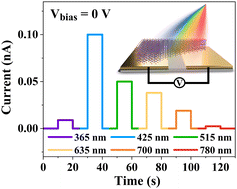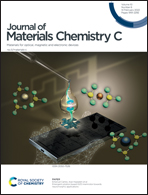A broadband self-powered photodetector based on NiPS3†
Journal of Materials Chemistry C Pub Date: 2023-12-04 DOI: 10.1039/D3TC03804A
Abstract
Self-powered photodetectors have been attracting more and more attention due to the energy shortage issues around the world. As a type of layered van der Waals material, NiPS3 has garnered much attention in the realms of optoelectronics. In order to excavate the possible self-powered potential of this material, we utilized the asymmetric electrode contact design in the device structure of a NiPS3-based photodetector. Photoelectric characterization of the device presented a broadband spectral detection range from 254 nm to 1020 nm. The device showed a zero-bias photoelectric response with responsivity and detectivity of 2.3 mA W−1 and 6.2 × 109 Jones, respectively. Moreover, this photodetector exhibited a response time of less than 40 ms for both rising and decay times and low dark current (∼pA). The self-powered phenomenon is possibly attributed to the unbalanced Schottky barriers of the two electrode contacts. This study provides a potential route for van der Waals material-based photoelectric devices applied in wearable photoelectronic devices and green energy economy.

Recommended Literature
- [1] Front cover
- [2] The Institute of Chemistry of Great Britain and Ireland. Proceedings, 1913. Part III
- [3] Target-driven DNA association to initiate cyclic assembly of hairpins for biosensing and logic gate operation†
- [4] Rational design and controllable synthesis of polymer aerogel-based single-atom catalysts with high loading
- [5] Xanthone dimers: a compound family which is both common and privileged†
- [6] Flexible few-layered graphene/poly vinyl alcohol composite sheets: synthesis, characterization and EMI shielding in X-band through the absorption mechanism
- [7] Front cover
- [8] Highly flexible and conductive composite films of silk fibroin and silver nanowires for optoelectronic devices
- [9] Notes
- [10] A series of M3PS4 (M = Ag, Cu and Ag/Cu) thiophosphates with diamond-like structures exhibiting large second harmonic generation responses and moderate ion conductivities†










